

A Technical Guide to the Spectroscopic Characterization of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Phenylpyrrolidin-3-yl)methanol

Cat. No.: B1612686

[Get Quote](#)

Introduction

(1-Phenylpyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural components, a phenyl-substituted heterocyclic amine and a primary alcohol, offer versatile points for molecular modification, making it an attractive building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common motif in a wide array of biologically active compounds, and the introduction of a phenyl group and a hydroxymethyl substituent at specific positions can profoundly influence its physicochemical properties and pharmacological activity.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(1-phenylpyrrolidin-3-yl)methanol** (CAS No: 99858-80-7). While experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and predictive methodologies, offers a robust framework for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, purity assessment, and further synthetic applications.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.24 g/mol

InChI Key: GJFYMULJMJYQAD-UHFFFAOYSA-N

Figure 1: Chemical structure of **(1-Phenylpyrrolidin-3-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of **(1-phenylpyrrolidin-3-yl)methanol**. These predictions are based on established chemical shift principles and data from structurally analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring and the hydroxymethyl group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Phenyl H (ortho)	7.20 - 7.30	Doublet of doublets	J = 7-9, 1-2
Phenyl H (meta)	6.70 - 6.80	Triplet	J = 7-9
Phenyl H (para)	6.60 - 6.70	Triplet	J = 7-9
CH ₂ -OH	3.60 - 3.70	Doublet	J = 5-7
Pyrrolidine CH (position 3)	2.50 - 2.70	Multiplet	-
Pyrrolidine CH ₂ (position 2)	3.30 - 3.50	Multiplet	-
Pyrrolidine CH ₂ (position 5)	3.10 - 3.30	Multiplet	-
Pyrrolidine CH ₂ (position 4)	1.90 - 2.20	Multiplet	-
OH	Variable	Broad singlet	-

Rationale for Predicted Shifts:

- Aromatic Protons:** The phenyl group attached to the nitrogen atom will experience electronic effects that influence the chemical shifts of its protons. The ortho and para protons are expected to be upfield relative to benzene (7.34 ppm) due to the electron-donating effect of the nitrogen atom.
- Aliphatic Protons:** The protons on the pyrrolidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2 and 5) will be deshielded and appear at a lower field compared to the other ring protons. The methine proton at position 3, being adjacent to the hydroxymethyl group, will also be deshielded.
- Hydroxymethyl Protons:** The diastereotopic protons of the CH₂OH group will likely appear as a doublet due to coupling with the adjacent methine proton.

- Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and it will likely appear as a broad singlet.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Phenyl C (ipso)	145 - 150
Phenyl C (ortho)	115 - 120
Phenyl C (meta)	128 - 130
Phenyl C (para)	110 - 115
CH_2OH	60 - 65
Pyrrolidine CH (position 3)	40 - 45
Pyrrolidine CH_2 (position 2)	50 - 55
Pyrrolidine CH_2 (position 5)	45 - 50
Pyrrolidine CH_2 (position 4)	25 - 30

Rationale for Predicted Shifts:

- Aromatic Carbons: The ipso-carbon, directly attached to the nitrogen, will be the most downfield of the aromatic carbons. The other aromatic carbons will have shifts consistent with a substituted benzene ring.
- Aliphatic Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C5) will be deshielded. The carbon of the hydroxymethyl group (CH_2OH) will be in the typical range for a primary alcohol.

Hypothetical NMR Data Acquisition Protocol

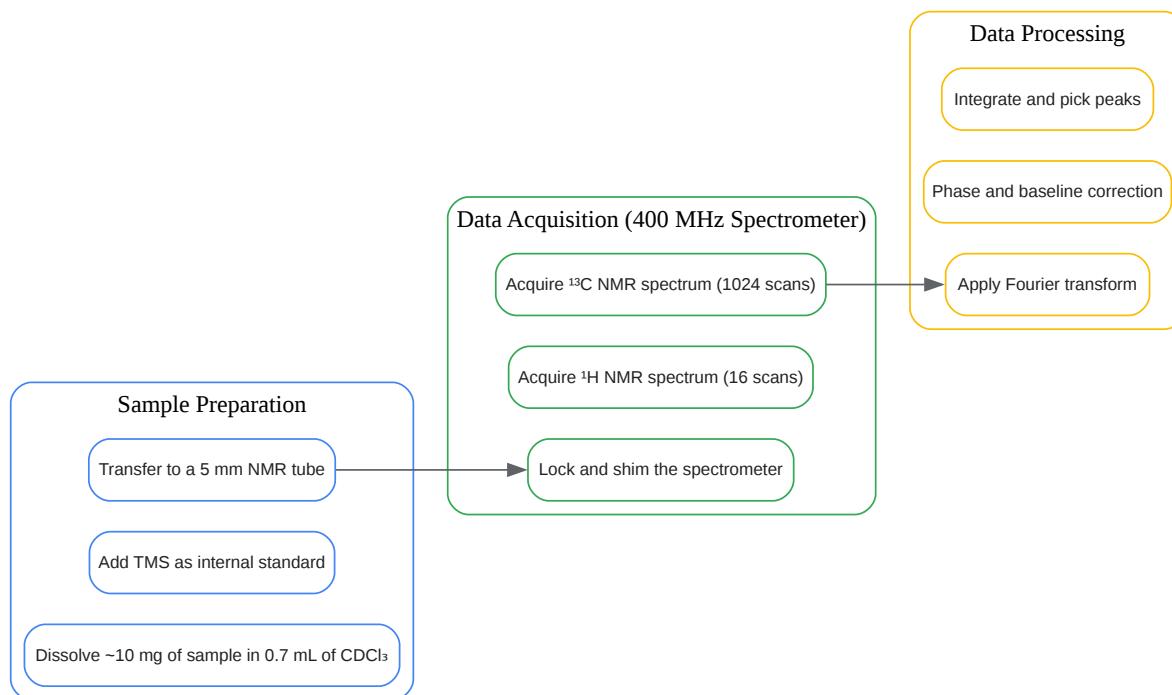

[Click to download full resolution via product page](#)

Figure 2: A typical workflow for acquiring NMR spectra.

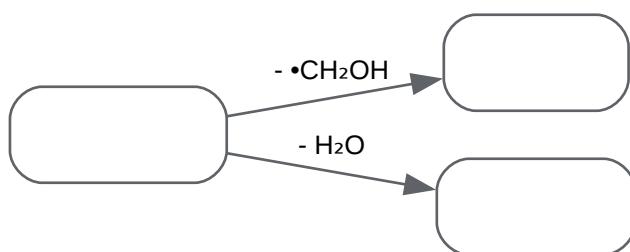
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(1-phenylpyrrolidin-3-yl)methanol** is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Broad, Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium to Strong
C=C stretch (aromatic)	1450 - 1600	Medium to Weak
C-N stretch (aromatic amine)	1250 - 1350	Medium
C-O stretch (primary alcohol)	1000 - 1075	Strong

Rationale for Expected Absorptions:

- The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.
- The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions.
- The C=C stretching vibrations of the phenyl ring will be observed in the 1450-1600 cm⁻¹ range.
- The C-N stretching of the aromatic amine and the C-O stretching of the primary alcohol will give rise to strong absorptions in the fingerprint region.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

- Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 177.

- Key Fragmentations: The molecule is expected to undergo characteristic fragmentations, including:
 - Loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$) to give a fragment at $m/z = 146$.
 - Loss of a water molecule (H_2O) from the molecular ion to give a fragment at $m/z = 159$.
 - Cleavage of the pyrrolidine ring can lead to various smaller fragments.

[Click to download full resolution via product page](#)

Figure 3: Predicted fragmentation pathway for **(1-Phenylpyrrolidin-3-yl)methanol** in mass spectrometry.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of **(1-phenylpyrrolidin-3-yl)methanol** based on predictive methods and established scientific principles. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data, along with the hypothetical experimental protocols, offer a solid foundation for researchers working with this compound. While experimental verification is always the gold standard, this guide serves as a valuable resource for the identification, purity assessment, and structural elucidation of **(1-phenylpyrrolidin-3-yl)methanol** in the absence of readily available experimental spectra.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (1-Phenylpyrrolidin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1612686#spectroscopic-data-nmr-ir-ms-of-1-phenylpyrrolidin-3-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com